molecular formula C14H14N4O2 B044174 2-(2-Propoxyphenyl)-6-purinone CAS No. 119409-07-3

2-(2-Propoxyphenyl)-6-purinone

Cat. No.: B044174
CAS No.: 119409-07-3
M. Wt: 270.29 g/mol
InChI Key: PQTJTRTXCNZDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 231617 is a potent antioxidant that readily crosses the blood-brain barrier. It is known for its neuroprotective properties and has been extensively studied for its potential in treating neurological diseases. The compound is effective in reducing ischemia-induced or hydrogen peroxide-induced neuronal damage and inhibiting lipid peroxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 231617 involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for LY 231617 are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet available for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

LY 231617 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LY 231617 include hydrogen peroxide for oxidation and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from the reactions of LY 231617 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

LY 231617 exerts its effects primarily through its antioxidant properties. The compound inhibits lipid peroxidation and reduces the production of reactive oxygen species, thereby protecting neuronal cells from oxidative damage. It also prevents the nuclear translocation of activated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in hippocampal neurons, further contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LY 231617

LY 231617 is unique due to its ability to readily cross the blood-brain barrier and its potent neuroprotective effects. Unlike some other antioxidants, LY 231617 has been shown to significantly reduce ischemia-induced neuronal damage and inhibit lipid peroxidation at relatively low concentrations .

Properties

CAS No.

119409-07-3

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-(2-propoxyphenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19)

InChI Key

PQTJTRTXCNZDFT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3

Synonyms

2-(2-propoxyphenyl)-6-purinone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.